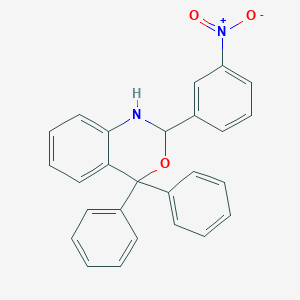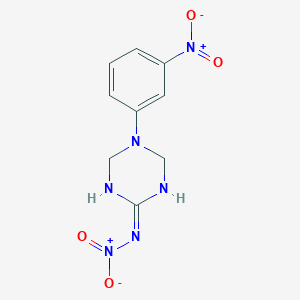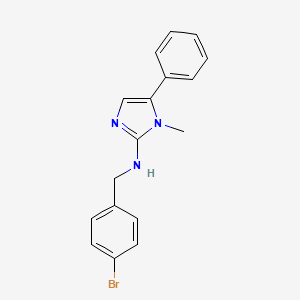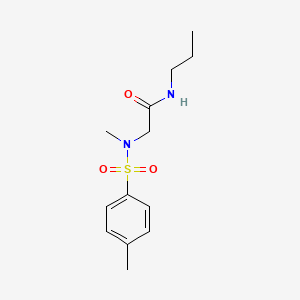![molecular formula C16H14BrN3O4 B11562202 3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is an organic compound that features both bromophenoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves the reaction of 3-bromophenol with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can participate in hydrophobic interactions, while the nitrophenyl group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
- 3-(3-chlorophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- 3-(3-bromophenoxy)-N’-[(E)-(3-aminophenyl)methylidene]propanehydrazide
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to the specific positioning of the bromophenoxy and nitrophenyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C16H14BrN3O4 |
|---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-4-2-6-15(10-13)24-8-7-16(21)19-18-11-12-3-1-5-14(9-12)20(22)23/h1-6,9-11H,7-8H2,(H,19,21)/b18-11+ |
InChI Key |
CWAHVDJJTOSDIX-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCOC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11562140.png)
![2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11562143.png)



![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)

